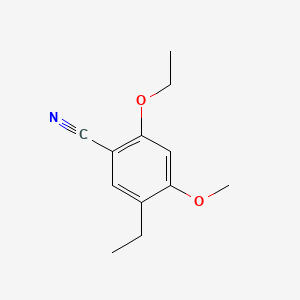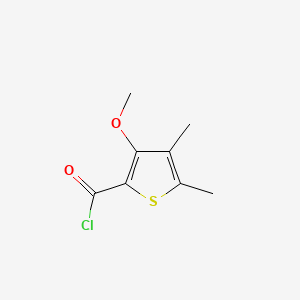
2-(1-Hydroxy-7-methyloctoxy)carbonylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is characterized by its molecular formula C17H24O5 and a molecular weight of 308.37 g/mol. It is a colorless to off-white thick oil or sticky solid that is slightly soluble in chloroform and ethyl acetate.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxy-7-methyloctoxy)carbonylbenzoate typically involves the esterification of phthalic anhydride with 1-hydroxy-7-methyloctanol under acidic conditions. The reaction is carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to reflux, and the progress of the reaction is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled, and the product is extracted using an organic solvent such as dichloromethane. The organic layer is then washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to obtain the crude product, which is purified by column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with efficient mixing and temperature control. The use of continuous flow reactors can enhance the efficiency and yield of the process. The purification steps involve large-scale chromatography or crystallization techniques to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Hydroxy-7-methyloctoxy)carbonylbenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form amides or thioesters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride in dry ether at room temperature.
Substitution: Amines or thiols in the presence of a base such as triethylamine at room temperature.
Major Products Formed
Oxidation: Formation of 2-(1-oxo-7-methyloctoxy)carbonylbenzoate.
Reduction: Formation of 2-(1-hydroxy-7-methyloctyl)benzoate.
Substitution: Formation of 2-(1-amino-7-methyloctoxy)carbonylbenzoate or 2-(1-thio-7-methyloctoxy)carbonylbenzoate.
Wissenschaftliche Forschungsanwendungen
2-(1-Hydroxy-7-methyloctoxy)carbonylbenzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly its role as a metabolite of dibutyl phthalate.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters with various drugs.
Industry: Utilized in the production of plasticizers and other polymer additives to enhance the flexibility and durability of plastics.
Wirkmechanismus
The mechanism of action of 2-(1-Hydroxy-7-methyloctoxy)carbonylbenzoate involves its interaction with cellular enzymes and receptors. As a metabolite of dibutyl phthalate, it can bind to and inhibit the activity of certain enzymes involved in lipid metabolism. This inhibition can lead to alterations in cellular lipid levels and affect various signaling pathways. Additionally, the compound can interact with nuclear receptors such as peroxisome proliferator-activated receptors (PPARs), modulating gene expression and influencing cellular processes such as differentiation and proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Monohydroxyisononyl phthalate: Another metabolite of dibutyl phthalate with similar chemical properties and biological effects.
2-(1-Hydroxy-7-methyloctyl)benzoate: A reduced form of 2-(1-Hydroxy-7-methyloctoxy)carbonylbenzoate with a hydroxyl group instead of an ester group.
2-(1-Amino-7-methyloctoxy)carbonylbenzoate: A substitution product with an amino group instead of a hydroxyl group.
Uniqueness
This compound is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and interact with biological systems in distinct ways. Its role as a metabolite of dibutyl phthalate also makes it a valuable compound for studying the environmental and health impacts of phthalate exposure.
Eigenschaften
IUPAC Name |
2-(1-hydroxy-7-methyloctoxy)carbonylbenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O5/c1-12(2)8-4-3-5-11-15(18)22-17(21)14-10-7-6-9-13(14)16(19)20/h6-7,9-10,12,15,18H,3-5,8,11H2,1-2H3,(H,19,20)/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBGYBXWEUOJCFY-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCC(O)OC(=O)C1=CC=CC=C1C(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23O5- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













